molecular formula C17H16N2O3 B2933450 2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 736949-03-4

2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2933450
CAS No.: 736949-03-4
M. Wt: 296.326
InChI Key: JIVABGGYCQYCOU-UHFFFAOYSA-N
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Description

2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a specialized chemical building block designed for advanced research and development. This compound features a distinctive molecular architecture, characterized by a 2,5-dimethylpyrrole core substituted with a 4-methoxyphenyl group and an electron-withdrawing cyanoacrylic acid moiety. This unique structure makes it a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of novel small molecules for biological screening . Researchers are exploring its applications in the development of new therapeutic agents, leveraging its complex ring system as a key intermediate. The compound's rigid, multi-aromatic system also suggests potential utility in materials science, for instance in the creation of organic electronic materials or as a precursor for functional dyes. Its mechanism of action in biological systems is anticipated to involve targeted interactions with specific proteins or enzymes, a hypothesis that is currently an active area of investigative research. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-4-6-16(22-3)7-5-15/h4-9H,1-3H3,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVABGGYCQYCOU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound notable for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol

The structure features a cyano group, a pyrrole ring, and a methoxyphenyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Utilizes the Paal-Knorr reaction.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution.
  • Coupling with Methoxyphenyl Group : Accomplished via condensation reactions.

These steps ensure the formation of the desired compound with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may inhibit enzymes that promote cell growth, making it a candidate for anticancer therapies .
  • Modulation of Metabolic Pathways : It has been observed to enhance glucose uptake and ATP production in certain cell lines .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Study 1: Antitumor Activity

In a study published in MDPI, the compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use . The study highlighted its potential as an adjunct therapy in cancer treatment.

Study 2: Metabolic Enhancements in Cell Cultures

Another investigation focused on its effects on monoclonal antibody production in CHO cells. The addition of this compound improved cell viability and productivity while altering glycosylation patterns beneficial for therapeutic antibody quality .

Comparative Biological Activity Table

Biological Activity Effect Observed Reference
AnticancerSuppressed cell growth in cancer lines
Metabolic enhancementIncreased glucose uptake and ATP levels
Monoclonal antibody productionEnhanced yield and quality

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylic acid derivatives with variations in pyrrole and aryl substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituents on Pyrrole Ring Aryl Group at 1-Position Molecular Formula Molecular Weight Key Features References
Target Compound 2,5-Dimethyl 4-Methoxyphenyl C₁₇H₁₆N₂O₃ 296.32 g/mol Methoxy group enhances electronic effects; potential for hydrogen bonding via carboxylic acid. Inferred from
(2E)-2-Cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (733030-71-2) 2,5-Dimethyl 4-Methylphenyl C₁₇H₁₆N₂O₂ 280.32 g/mol Methyl group reduces polarity compared to methoxy; lower molecular weight.
2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CID 2106684) 2,5-Dimethyl 2,3-Dichlorophenyl C₁₆H₁₂Cl₂N₂O₂ 347.19 g/mol Chlorine substituents increase lipophilicity; potential halogen bonding.
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (732291-33-7) 2,5-Dimethyl Cyclohexyl C₁₆H₂₀N₂O₂ 272.34 g/mol Bulky cyclohexyl group may sterically hinder interactions; reduced aromaticity.
N-[2,4-bis(morpholin-4-yl)phenyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide (949441-28-5) 2,5-Dimethyl 2-Methoxyethyl C₂₈H₃₄N₄O₄ 514.60 g/mol Extended amide side chain; morpholine groups increase solubility.

Key Findings:

Electronic Effects : The 4-methoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the 4-methylphenyl analog (CAS 733030-71-2), which may alter charge distribution and reactivity in photochemical or catalytic applications .

Lipophilicity : Chlorine substituents in the dichlorophenyl derivative (CID 2106684) significantly increase lipophilicity (ClogP ~3.5 vs. ~2.1 for the target compound), suggesting differences in membrane permeability or bioavailability .

Synthetic Flexibility : Derivatives with amide side chains (e.g., 949441-28-5) demonstrate the modularity of this chemical class, enabling tailored modifications for drug discovery .

Computational Insights:

Density functional theory (DFT) studies, as described in and , predict that the methoxy group in the target compound stabilizes the molecule through resonance effects, reducing the energy gap between HOMO and LUMO orbitals compared to non-methoxy analogs. This could enhance its suitability as a photosensitizer or electron donor in organic electronics .

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